molecular formula C11H17N B3238646 Spiro[4.5]decane-6-carbonitrile CAS No. 141632-78-2

Spiro[4.5]decane-6-carbonitrile

Cat. No.: B3238646
CAS No.: 141632-78-2
M. Wt: 163.26 g/mol
InChI Key: BKJWATAMLRBANP-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Spirocyclic Chemistry Research

The fascination with spirocyclic compounds dates back to the early 20th century, with initial studies focusing on their synthesis and the stereochemical challenges they presented. Early research laid the groundwork for understanding the unique spatial arrangement of these molecules. Over the decades, interest in spirocycles has surged, driven by their discovery in a wide array of natural products and their increasing use in medicinal chemistry. acs.orgnih.govpressbooks.pub The development of advanced synthetic methodologies, including asymmetric synthesis, has enabled chemists to construct complex spirocyclic frameworks with high levels of control, opening up new avenues for exploration. acs.org

Significance of the Spiro[4.5]decane Scaffold in Modern Organic Synthesis

The spiro[4.5]decane framework, consisting of a cyclopentane (B165970) ring fused to a cyclohexane (B81311) ring at a single carbon atom, is a prominent scaffold in organic synthesis. Its rigid, three-dimensional structure is highly sought after in drug discovery as it allows for precise spatial orientation of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets. acs.orgnih.govtandfonline.com The synthesis of the spiro[4.5]decane core has been the subject of considerable research, with various strategies being developed to access this important structural motif. libretexts.org These methods often focus on achieving high stereoselectivity, a critical aspect for the synthesis of biologically active molecules.

Role of Nitrile Functional Groups in Spirocyclic Compound Reactivity and Synthetic Utility

The nitrile group (-C≡N) is a versatile and valuable functional group in organic chemistry. Its presence in a molecule like Spiro[4.5]decane-6-carbonitrile imparts specific reactivity and synthetic potential. The carbon atom of the nitrile group is electrophilic, making it susceptible to attack by nucleophiles. pressbooks.publibretexts.org This reactivity allows for the transformation of the nitrile into a variety of other functional groups, including amines, carboxylic acids, amides, and ketones, making it a key synthetic intermediate. libretexts.orgchemistrysteps.comchadsprep.com In the context of spirocyclic compounds, the nitrile group can be strategically introduced and then elaborated to build more complex molecular architectures or to introduce functionalities that are crucial for biological activity. enamine.net

Overview of Current Research Frontiers for this compound

While specific research on this compound is not extensively documented, current research frontiers for related spirocyclic systems and nitriles point towards several exciting directions. A major focus is the development of novel, efficient, and stereoselective synthetic methods to access these complex structures. nih.gov There is also a growing interest in the application of spiro[4.5]decane derivatives in medicinal chemistry, with studies exploring their potential as therapeutic agents for a range of diseases. google.comnih.gov The unique conformational constraints of the spiro[4.5]decane scaffold make it an attractive platform for designing potent and selective inhibitors of enzymes and receptors. The reactivity of the nitrile group in such scaffolds is also being explored for the development of covalent inhibitors and for use in bioconjugation strategies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

spiro[4.5]decane-10-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c12-9-10-5-1-2-6-11(10)7-3-4-8-11/h10H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKJWATAMLRBANP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CCCC2)C(C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00770397
Record name Spiro[4.5]decane-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00770397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141632-78-2
Record name Spiro[4.5]decane-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00770397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Spiro 4.5 Decane 6 Carbonitrile Construction

Cycloaddition Strategies for Spiro[4.5]decane Core Formation

Cycloaddition reactions are powerful tools for the rapid assembly of cyclic and spirocyclic systems, often with high levels of stereocontrol. These reactions form the bedrock of many synthetic routes to the spiro[4.5]decane core.

Formal [3+2] Cycloaddition Approaches

Formal [3+2] cycloaddition reactions have emerged as a prominent strategy for the construction of the five-membered ring of the spiro[4.5]decane system. In a notable example, the diastereoselective synthesis of 2-amino-spiro[4.5]decane-6-ones has been achieved through a cooperative photocatalysis and organocatalysis approach. nih.govmdpi.com This method utilizes the reaction of 2-methylene-tetrahydronaphtalene-1-ones with N-cyclopropylanilines. nih.govmdpi.com The reaction proceeds under mild, metal-free conditions, affording high yields and excellent diastereoselectivity (up to 99:1). nih.govmdpi.com While this specific example leads to an amino-substituted product, the underlying [3+2] cycloaddition framework provides a versatile platform. The resulting ketone at the 6-position is a key functional handle that can be further elaborated to the desired carbonitrile.

A plausible pathway to Spiro[4.5]decane-6-carbonitrile would involve the conversion of the ketone in the synthesized 2-amino-spiro[4.5]decane-6-one to a cyanohydrin, followed by reduction of the hydroxyl group. Alternatively, a Strecker-type synthesis could be envisioned from the ketone.

Formal [4+1] Cycloaddition Reactions

The formal [4+1] cycloaddition offers another efficient route to the spiro[4.5]decane skeleton. Research has demonstrated the diastereoselective formal [4+1] cycloaddition of enone derivatives with cyclic 1,3-diketones to yield functionalized spiro[4.5]decanes. Although direct synthesis of the 6-carbonitrile derivative via this method has not been explicitly reported, the strategy provides a foundational approach to the core structure. The resulting products can be designed to contain functional groups amenable to conversion into a nitrile.

In a related context, the synthesis of 5-metalla-spiro[4.5]heterodecenes through a mdpi.comCurrent time information in Bangalore, IN.-cycloaddition of group 13 diyls with 1,2-diketones has been reported. mdpi.com This methodology, while incorporating a metal into the spirocyclic framework, underscores the versatility of cycloaddition strategies in accessing spiro[4.5] systems. mdpi.com

Other Multicomponent Cycloaddition Methodologies

Multicomponent reactions (MCRs) that involve cycloaddition steps are highly atom-economical and offer a rapid increase in molecular complexity from simple starting materials. While a specific MCR for this compound is not documented, the principles of MCRs can be applied. For instance, a reaction cascade involving a Michael addition of a nucleophile containing a nitrile or a precursor group to a cyclohexenone derivative, followed by an intramolecular cyclization, could potentially construct the desired scaffold in a single pot.

Catalytic Approaches in this compound Synthesis

Catalysis plays a pivotal role in the efficient and selective synthesis of complex molecules. Both transition metal catalysis and organocatalysis have been successfully applied to the synthesis of spiro[4.5]decane derivatives.

Transition Metal-Catalyzed Cyclizations (e.g., Pd, Au, Fe(II) Catalysis)

Transition metals are powerful catalysts for a wide array of cyclization reactions. Palladium catalysis has been utilized in the synthesis of highly functionalized chiral spirocyclopentyl p-dienones. mdpi.com Iron(II)-catalyzed synthesis of polyfunctionalized cyclopentylamines has also been reported. mdpi.com These methods highlight the capability of transition metals to forge the spirocyclic core.

A potential route to this compound could involve an intramolecular Heck reaction of a suitably substituted cyclohexanone (B45756) derivative bearing an alkenyl or aryl halide and a tethered nitrile-containing group. Gold-catalyzed cyclizations are also known to be effective for the formation of spirocycles, and a similar strategy could be envisioned.

CatalystReactant 1Reactant 2ProductYield (%)Diastereomeric RatioReference
Pd(OAc)2Substituted p-dienoneBoronic acidChiral spirocyclopentyl p-dienoneHighNot specified mdpi.com
Fe(II) saltNot specifiedNot specifiedPolyfunctionalized cyclopentylamineNot specifiedNot specified mdpi.com

Organocatalytic and Cooperative Catalysis in Diastereoselective Synthesis

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, often providing excellent stereocontrol without the need for toxic or expensive metals. As previously mentioned, the diastereoselective synthesis of 2-amino-spiro[4.5]decane-6-ones was achieved using a cooperative system of photocatalysis and a BINOL-derived phosphoric acid as an organocatalyst. nih.govmdpi.com This approach yielded products with high diastereoselectivity (up to 99:1) and good yields (up to 88%). nih.govmdpi.com

The ketone functionality at the 6-position of the resulting spiro[4.5]decane is a crucial stepping stone for the introduction of the carbonitrile group. Standard organic transformations, such as the formation of a cyanohydrin followed by deoxygenation, or the use of tosylhydrazone and subsequent cyanation with a cyanide source, could be employed to convert the ketone into the desired nitrile.

CatalystReactant 1Reactant 2ProductYield (%)Diastereomeric RatioReference
BINOL-derived phosphoric acid (organocatalyst) & Photocatalyst2-Methylene-1,2,3,4-tetrahydronaphthalen-1-oneN-Cyclopropylaniline2-Amino-spiro[4.5]decane-6-oneup to 88up to 99:1 nih.govmdpi.com

Radical Mediated Cyclization Pathways

Radical cyclizations are a cornerstone in the synthesis of cyclic and spirocyclic compounds, offering unique pathways for carbon-carbon bond formation.

Intramolecular radical cyclizations are particularly effective for constructing the spiro[4.5]decane skeleton with high stereocontrol. A significant advancement in this area is the samarium(II) iodide (SmI₂)-promoted ketyl radical-mediated tandem cyclization. acs.orgnih.gov This reaction utilizes ω-alkynyl carbonyl compounds bearing an activated alkene. The process is initiated by the formation of a ketyl radical, which undergoes a tandem cyclization to stereoselectively produce functionalized spiro[4.5]decanes. acs.orgnih.gov The stereochemical outcome of the cyclization can be influenced by the choice of activators, allowing for controlled access to different diastereomers. acs.orgnih.gov This method represents an efficient one-pot construction of the spiro[4.5]decane core. acs.org

Another strategy involves the silver-promoted intramolecular trapping of spiro radicals. nih.gov In this domino reaction, a C-centered radical is generated and adds to a substrate to form a cyclic radical. A subsequent 5-exo-trig cyclization leads to a spirocyclic intermediate, which can then rearrange to furnish highly complex and structurally valuable spirocyclic products in good to excellent yields. nih.gov

Reagent/Mediator Starting Material Type Key Process Product Stereoselectivity Reference
Samarium(II) iodide (SmI₂)ω-alkynyl carbonyls with activated alkenesKetyl radical tandem cyclizationFunctionalized Spiro[4.5]decanesHigh acs.orgnih.gov
Silver SaltActive methylene (B1212753) compounds and olefin substratesRadical addition, intramolecular cyclization, ring openingComplex spirocyclic compoundsN/A nih.gov

Combining photoredox catalysis with radical-mediated dearomatization provides a modern and powerful approach to spirocycles. These reactions often proceed through a cascade mechanism, rapidly building molecular complexity from simple aromatic precursors. researchgate.netnih.gov

A dearomative annulation cascade triggered by photoredox-mediated C–O bond activation of aromatic carboxylic acids has been developed to produce spirocyclic frameworks. nih.gov This strategy can lead to spiro-chromanones via a direct intramolecular 6-exo-trig cyclization, a less common but valuable pathway for accessing spirocyclohexadiene structures. nih.gov This highlights the potential to control cyclization pathways to achieve specific spirocyclic cores. acs.orgnih.gov Similarly, photoredox-catalyzed carbamoyl (B1232498) radical-initiated intramolecular dearomative spirocyclization has been used to access spiro-cyclohexadiene oxindoles, demonstrating the versatility of this approach for different spirocyclic systems. nih.gov

These methods offer sustainable alternatives for constructing spirocyclic compounds and are noted for their ability to create highly congested spiro-compounds that are otherwise difficult to access. nih.govnih.gov

Electrochemical Synthetic Routes to Nitrile-Containing Spiro Systems

Electrochemistry offers a green and efficient alternative to traditional chemical reagents for oxidation and reduction, enabling unique transformations for the synthesis of complex molecules, including nitrile-containing spirocycles. researchgate.netnih.gov

Anodic oxidation provides a direct method for introducing the cyanide group. While general methods for the anodic cyanation of aromatic compounds have been known for some time, their application to the synthesis of complex spirocycles is a more recent development. acs.org

A key example is the electrochemical synthesis of 8-(1-Phenyl-ethyl)-1,4-dioxa-8-aza-spiro[4.5]decane-7-carbonitrile. acs.org This synthesis is achieved through the electrochemical oxidation of 4-piperidone (B1582916) at the anode to generate an α-amino nitrile, which serves as a crucial intermediate for the spirocyclic core. acs.org Another relevant technique is the electrochemical cyanomethylation/halocyclization of para-quinone methides (p-QMs). acs.org In this process, an acetonitrile (B52724) radical is generated at the cathode from chloroacetonitrile, which then triggers a cascade addition to assemble a spiro skeleton. acs.org Although this specific example yields a spiro[cyclohexane-1,2′-indene] system, the in-situ generation of a nitrile-containing radical via electrochemical means is a powerful concept directly applicable to the synthesis of this compound.

Method Substrate(s) Key Intermediate/Process Product Reference
Anodic Oxidation4-Piperidone derivativeα-Amino nitrile formation8-Aza-spiro[4.5]decane-7-carbonitrile acs.org
Electrochemical Cyanomethylationp-Quinone Methides, ChloroacetonitrileAcetonitrile radical generation at cathodeSpiro[cyclohexane-1,2′-indene] acs.org

Achieving stereoselectivity in electrochemical reactions is a significant challenge, but successful examples demonstrate the potential of this approach for synthesizing complex chiral molecules. The electrochemical synthesis of the aforementioned 8-aza-spiro[4.5]decane-7-carbonitrile serves as a platform for the asymmetric syntheses of natural products like (+)-myrtine. acs.org The stereocontrol is established through a stereoselective alkylation-reduction decyanation process starting from the electrochemically generated chiral α-amino nitrile. acs.org

Furthermore, electrochemical methods can exhibit inherent stereoselectivity. The electrochemical tandem radical addition for synthesizing spiro[cyclohexane-1,2′-indene]-2,5-dien-4-one derivatives was found to produce only the (Z)-configuration product, showcasing excellent stereocontrol. acs.org While not directly forming a this compound, these examples underscore the growing capability of electrochemical methods to perform stereoselective transformations, paving the way for future applications in the asymmetric synthesis of nitrile-containing spiro systems.

Ring-Closing and Rearrangement Reactions for Spiro[4.5]decane Assembly

The formation of the characteristic spirocyclic core of this compound often relies on sophisticated ring-closing and rearrangement reactions. These methods are designed to create the pivotal spiro-atom that links the two rings. mdpi.com

The Schmidt reaction, a powerful tool for forming amides from ketones or amines from carboxylic acids using an azide (B81097) under acidic conditions, can be adapted for intramolecular applications to construct nitrogen-containing heterocycles. wikipedia.orgnih.gov In the context of this compound synthesis, an appropriately substituted cyclohexanone bearing a tethered azide group could undergo an intramolecular Schmidt reaction.

The reaction is typically promoted by either protic acids like trifluoroacetic acid (TFA) or Lewis acids such as titanium tetrachloride (TiCl₄). nih.gov The mechanism involves the activation of the carbonyl group by the acid, followed by nucleophilic attack of the tethered azide. A subsequent rearrangement with the expulsion of nitrogen gas leads to the formation of the spirocyclic lactam. The choice of acid promoter can significantly influence the reaction's efficiency. nih.gov

Table 1: Comparison of Promoters for Intramolecular Schmidt Reactions

Promoter Conditions Potential Advantages Potential Disadvantages
Trifluoroacetic Acid (TFA) Protic acid conditions Readily available, effective for many substrates Can lead to side reactions, regioselectivity issues

This table provides a general comparison of promoters based on known Schmidt reactions; specific outcomes for this compound synthesis would require experimental validation.

Phase-transfer catalysis (PTC) is a valuable technique for facilitating reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. youtube.comyoutube.com This methodology can be applied to the cyclization step in the synthesis of spirocycles. A key advantage of PTC is its ability to enhance reaction rates and yields while often using milder conditions and avoiding the need for expensive or hazardous solvents. youtube.com

In a potential synthesis of a precursor to this compound, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) or phosphonium (B103445) salt, would transport a reactant from the aqueous phase to the organic phase where the cyclization reaction occurs. youtube.com For instance, an intramolecular alkylation to form one of the rings of the spiro[4.5]decane system could be efficiently carried out under PTC conditions. The catalyst shuttles the anionic nucleophile from the aqueous phase to the organic phase containing the electrophilic substrate, enabling the ring-closing reaction. youtube.com The development of enantioselective phase-transfer catalysts has also opened avenues for the asymmetric synthesis of chiral spirocyclic compounds. acs.org

The synthesis of spirocyclic diamines can be achieved through the dearomatizing intramolecular diamination of phenols, a method that generates complex spirotricyclic systems in a single step. rsc.orgresearchgate.net While not directly producing a carbonitrile, this approach can yield a spiro[4.5]decane diamine scaffold that could potentially be converted to this compound through further functional group transformations.

This method involves the oxidation of phenols carrying pendant ureas, which act as double nucleophiles. rsc.org The reaction creates products with a syn-1,2-diaminocyclohexane unit embedded within the spirotricyclic system. rsc.orgresearchgate.net The resulting richly functionalized scaffolds are suitable for further synthetic modifications. whiterose.ac.uk

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. primescholars.com

A significant aspect of green chemistry is the reduction or elimination of volatile organic compounds (VOCs) as solvents. researchgate.net Solvent-free reactions, often facilitated by microwave irradiation, can lead to shorter reaction times and higher yields. researchgate.netresearchgate.netutrgv.edu For the synthesis of spiro compounds, microwave-assisted solvent-free methods have been successfully employed. researchgate.netresearchgate.net

Deep eutectic solvents (DESs) have emerged as a green alternative to traditional organic solvents. rsc.orgresearchgate.netnih.govacs.org DESs are mixtures of two or three safe and inexpensive components that form a eutectic mixture with a melting point lower than the individual components. researchgate.net They are often biodegradable, non-toxic, and have low vapor pressure. rsc.orgnih.gov Their tunable physicochemical properties make them suitable for a variety of organic reactions, including those used in the synthesis of complex molecules. researchgate.netacs.org The use of DESs could be explored for various steps in the synthesis of this compound, potentially improving the sustainability of the process.

Table 2: Examples of Deep Eutectic Solvents

Hydrogen Bond Acceptor (HBA) Hydrogen Bond Donor (HBD) Molar Ratio (HBA:HBD)
Choline chloride Urea 1:2
Choline chloride Ethylene glycol 1:2
Choline chloride Glycerol 1:2

This table presents common DES combinations that could be investigated as reaction media. rsc.orgnih.gov

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.comscranton.edumonash.edu Reactions with high atom economy, such as addition and rearrangement reactions, are inherently more sustainable as they generate less waste. scranton.edunih.gov

Sophisticated Spectroscopic and Analytical Techniques for Structural Elucidation of Spiro 4.5 Decane 6 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural elucidation of organic compounds in solution. For a molecule with the complexity of spiro[4.5]decane-6-carbonitrile, a combination of one-dimensional (¹H and ¹³C) and advanced two-dimensional (2D) NMR techniques is indispensable.

Two-dimensional NMR experiments are powerful tools that reveal correlations between different nuclei within a molecule, providing a detailed map of its covalent framework and spatial arrangement.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be instrumental in tracing the proton-proton connectivities within both the cyclopentane (B165970) and cyclohexane (B81311) rings. For instance, the proton at C6 would show correlations to the adjacent methylene (B1212753) protons in the cyclohexane ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It is invaluable for assigning the carbon resonances based on their corresponding, and often more easily assigned, proton signals. Each protonated carbon in the this compound skeleton would exhibit a cross-peak in the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range couplings between protons and carbons (typically over two to four bonds). This is particularly crucial for identifying quaternary carbons, such as the spirocenter (C5) and the carbon of the nitrile group (C≡N), which are not observable in HSQC spectra. For example, protons on carbons adjacent to the spirocenter would show correlations to the C5 carbon, confirming its position. Similarly, the proton at C6 would show a correlation to the nitrile carbon. rsc.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, regardless of whether they are directly bonded. NOESY is paramount for determining the stereochemistry of the molecule, such as the relative orientation of the nitrile group with respect to the protons on the spirocyclic rings. For instance, the presence or absence of a NOE cross-peak between the C6 proton and protons on the cyclopentane ring would help to define the conformation of the cyclohexane ring. rsc.org

A hypothetical set of 2D NMR correlations for a diastereomer of this compound is presented in the table below, illustrating how these techniques would be used to piece together the molecular structure.

Proton (¹H) COSY Correlations (¹H) HSQC Correlation (¹³C) Key HMBC Correlations (¹³C) Key NOESY Correlations (¹H)
H-6H-7, H-10C-6C-5, C-7, C-10, -CNProtons on cyclopentane ring (axial/equatorial dependent)
H-1, H-4H-2, H-3C-1, C-4C-2, C-3, C-5Other cyclopentane protons
H-7, H-10H-6, H-8, H-9C-7, C-10C-5, C-6, C-8, C-9Other cyclohexane protons
H-8, H-9H-7, H-10C-8, C-9C-7, C-10Other cyclohexane protons

The presence of a stereocenter at C6 and the potential for different chair conformations of the cyclohexane ring necessitate advanced NMR techniques for unambiguous stereochemical assignment. The use of chiral solvating agents (CSAs) is a powerful method for resolving enantiomers or diastereomers in NMR. youtube.com When a chiral molecule is dissolved in a chiral solvent, diastereomeric complexes are formed which can have distinct NMR spectra. This can lead to the separation of signals for the different stereoisomers, allowing for their individual characterization and quantification. For this compound, employing a chiral solvent could potentially allow for the differentiation of enantiomers if the compound is chiral, or provide more detailed conformational information about diastereomers.

Mass Spectrometry (MS) Applications in Complex Spirocyclic Analysis

Mass spectrometry provides vital information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

High-resolution mass spectrometry (HRMS) can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy. This allows for the determination of the precise elemental formula of the molecular ion of this compound, which is C11H17N. This validation is a critical step in confirming the identity of a newly synthesized or isolated compound.

Ion Calculated Exact Mass (Da)
[C₁₁H₁₇N + H]⁺164.1434
[C₁₁H₁₇N + Na]⁺186.1253

In electron ionization mass spectrometry (EI-MS), the molecule is fragmented into smaller, characteristic ions. The analysis of these fragmentation patterns provides a fingerprint of the molecule's structure. For this compound, characteristic fragmentation would likely involve the loss of the nitrile group or cleavage of the spirocyclic rings. The presence of a nitrogen atom means the molecular ion will have an odd nominal mass, a helpful clue in its identification. whitman.edu Common fragmentation pathways for nitriles include the loss of HCN (27 Da) and the formation of a stable [M-1]⁺ ion. miamioh.eduyoutube.com The fragmentation of the spiroalkane core would likely proceed through pathways that lead to stable carbocations, often involving the cleavage of bonds adjacent to the spirocenter.

Fragment Ion (m/z) Possible Identity
163[M-H]⁺
136[M-HCN]⁺
95[C₇H₁₁]⁺ (cyclohexenylmethyl cation)
69[C₅H₉]⁺ (cyclopentyl cation)
41[C₃H₅]⁺ (allyl cation)

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

While NMR and MS provide powerful insights into the structure of a molecule in solution and in the gas phase, X-ray crystallography offers the most definitive and unambiguous determination of its three-dimensional structure in the solid state. mdpi.com By diffracting X-rays off a single crystal of this compound, it is possible to determine the precise bond lengths, bond angles, and torsional angles of the molecule. This technique would unequivocally establish the relative stereochemistry at the C6 position and the conformation of both the cyclopentane and cyclohexane rings. The resulting crystal structure would serve as the ultimate proof of the molecule's architecture, against which data from other analytical techniques can be benchmarked. researchgate.net

Single-Crystal X-ray Diffraction (SCXRD) Methodologies

Single-Crystal X-ray Diffraction (SCXRD) stands as the gold standard for the unequivocal determination of the three-dimensional structure of crystalline compounds. The successful application of this technique to this compound would hinge on the ability to grow a high-quality single crystal. The process involves dissolving the purified compound in a suitable solvent or solvent mixture and allowing the solvent to evaporate slowly, or employing other crystallization techniques such as vapor diffusion or cooling.

Once a suitable crystal is obtained, it is mounted on a goniometer and subjected to a focused beam of X-rays. The resulting diffraction pattern, a unique fingerprint of the crystal's internal lattice, is collected by a detector. The analysis of this pattern allows for the determination of the unit cell dimensions, space group, and the precise spatial arrangement of each atom within the molecule. For this compound, SCXRD would provide definitive information on bond lengths, bond angles, and the conformation of the cyclopentane and cyclohexane rings, as well as the geometry of the spiro junction.

While a specific crystal structure for this compound is not publicly available in crystallographic databases as of the latest data, the general parameters that would be determined are outlined in the table below, based on typical values for similar organic molecules.

Crystallographic ParameterExpected Information for this compound
Crystal SystemLikely Monoclinic or Orthorhombic
Space GroupTo be determined from diffraction data
Unit Cell Dimensions (Å)a, b, c values specific to the crystal
Unit Cell Angles (°)α, β, γ values specific to the crystal
Volume (ų)Calculated from unit cell parameters
Z (Molecules per unit cell)To be determined
Bond Lengths (Å)e.g., C-C, C-H, C≡N
Bond Angles (°)e.g., C-C-C, C-C-CN

Crystallographic Software and Refinement Strategies in Spirocyclic Studies

The raw diffraction data obtained from an SCXRD experiment is processed using specialized crystallographic software. Programs such as SHELXS or Olex2 are commonly used for structure solution, which involves determining the initial phases of the diffracted X-rays. researchgate.net Subsequently, refinement of the structural model is carried out using software like SHELXL. omu.edu.trnih.gov This iterative process refines the atomic coordinates, displacement parameters (describing thermal motion), and other structural parameters to achieve the best possible fit between the calculated and observed diffraction data. omu.edu.tr

In the context of spirocyclic compounds like this compound, specific refinement strategies may be necessary. The presence of multiple stereocenters, including the spiro atom itself, necessitates careful assignment of the absolute configuration, often aided by the calculation of the Flack parameter for non-centrosymmetric space groups. nih.gov Restraints and constraints might be applied during refinement to ensure chemically sensible geometries, particularly for the flexible alicyclic rings. omu.edu.tr The final refined structure is validated using tools like PLATON, which can check for missed symmetry and other potential issues.

SoftwareFunction in Crystallographic AnalysisRelevance to this compound
SHELXS/Olex2Structure solution (determining initial atomic positions). researchgate.netEssential for obtaining the initial molecular model from diffraction data.
SHELXLStructure refinement (optimizing the model against experimental data). omu.edu.trnih.govCrucial for achieving a high-precision final structure.
PLATONStructure validation and analysis.Ensures the quality and correctness of the final crystallographic model.

Vibrational Spectroscopy (IR and Raman) in Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. These methods probe the vibrational modes of chemical bonds, which are unique to the types of atoms and their bonding environment.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Nitrile Signature

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a sample. For this compound, the most characteristic absorption would be that of the nitrile (C≡N) functional group. The C≡N triple bond stretch gives rise to a sharp and intense absorption band in a relatively uncongested region of the spectrum, typically between 2260 and 2240 cm⁻¹ for saturated aliphatic nitriles. spectroscopyonline.com The intensity of this band is due to the significant change in dipole moment during the stretching vibration of the polar C≡N bond. spectroscopyonline.com

Other expected absorptions in the FT-IR spectrum would include C-H stretching vibrations of the sp³ hybridized carbons of the cyclopentane and cyclohexane rings, typically appearing just below 3000 cm⁻¹, and C-H bending vibrations at lower wavenumbers.

Functional GroupExpected FT-IR Absorption Range (cm⁻¹)Vibrational Mode
Nitrile (C≡N)2260 - 2240Stretching
Alkyl C-H2960 - 2850Stretching
Alkyl C-H1470 - 1365Bending

Purity Assessment and Separation Techniques

Ensuring the purity of a compound is critical before undertaking detailed structural and biological studies. A combination of chromatographic and other analytical methods is typically employed.

For this compound, purification would likely be achieved using column chromatography on silica (B1680970) gel, with a non-polar eluent system. The purity of the isolated compound can then be assessed by several techniques:

Thin-Layer Chromatography (TLC): A quick and effective method to check for the presence of impurities. A pure compound should ideally show a single spot on the TLC plate. youtube.com

High-Performance Liquid Chromatography (HPLC): A more quantitative method that can separate and detect even minor impurities. A pure sample would exhibit a single major peak in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile compounds and can both separate components of a mixture and provide their mass spectra, aiding in the identification of any impurities.

Melting Point Analysis: A pure crystalline solid will have a sharp and well-defined melting point. The presence of impurities typically leads to a depression and broadening of the melting point range.

Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound. The experimental values should match the theoretically calculated values for the molecular formula C₁₁H₁₇N.

TechniquePrinciple of Purity Assessment
Thin-Layer Chromatography (TLC)Separation based on polarity; a single spot indicates high purity. youtube.com
High-Performance Liquid Chromatography (HPLC)High-resolution separation; a single peak indicates high purity.
Gas Chromatography-Mass Spectrometry (GC-MS)Separation of volatile components followed by mass analysis.
Melting Point AnalysisA sharp, defined melting point is characteristic of a pure compound.
Elemental AnalysisComparison of experimental and theoretical elemental composition.

High-Performance Liquid Chromatography (HPLC) Method Development for Purity and Isomer Separation

The separation and quantification of this compound and its potential isomers present a significant analytical challenge due to the structural complexity and potential for stereoisomerism. The development of a robust HPLC method is crucial for ensuring the purity of synthesized batches and for isolating specific isomers for further study.

Research Findings:

A hypothetical, yet scientifically grounded, HPLC method for the analysis of this compound would likely employ a chiral stationary phase (CSP) to resolve enantiomers, given the chiral nature of many spirocyclic systems. The choice of the mobile phase is critical; a combination of a non-polar solvent like hexane (B92381) and a more polar modifier such as isopropanol (B130326) or ethanol (B145695) is common for normal-phase chiral separations. The detector of choice would likely be a UV detector, as the nitrile group, although not a strong chromophore, should provide sufficient absorbance at lower wavelengths.

Interactive Data Table: Hypothetical HPLC Method Parameters for this compound Analysis

ParameterConditionRationale
Column Chiral Stationary Phase (e.g., polysaccharide-based like cellulose (B213188) or amylose (B160209) derivatives)To enable the separation of potential enantiomers and diastereomers.
Mobile Phase n-Hexane:Isopropanol (90:10, v/v)A common mobile phase for normal-phase chiral chromatography, with the ratio adjusted to optimize resolution and retention time.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC, providing a balance between analysis time and separation efficiency.
Column Temperature 25 °CRoom temperature is a common starting point; temperature can be varied to improve peak shape and resolution.
Detection UV at 210 nmThe nitrile group has a weak UV absorbance at low wavelengths.
Injection Volume 10 µLA typical injection volume for analytical HPLC.

This table represents a starting point for method development. The actual optimization would involve systematically varying the mobile phase composition, flow rate, and even the specific type of chiral column to achieve baseline separation of all components of interest.

Thin-Layer Chromatography (TLC) Monitoring in Reaction Progress Analysis

Thin-Layer Chromatography is a rapid, inexpensive, and highly effective technique for monitoring the progress of chemical reactions. In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product in near real-time.

Detailed Research Findings:

Specific literature detailing the TLC analysis for the synthesis of this compound is scarce. However, the general methodology for using TLC to monitor reactions is well-established. A typical procedure involves spotting the reaction mixture on a TLC plate alongside the starting materials. As the reaction progresses, the spot corresponding to the starting material will diminish in intensity, while a new spot for the product will appear and intensify.

The choice of the stationary and mobile phases is crucial for achieving good separation. For a moderately polar compound like this compound, a silica gel plate would be a suitable stationary phase. The mobile phase, or eluent, would typically be a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). The optimal ratio of these solvents is determined empirically to achieve a retention factor (Rf) for the product that is ideally between 0.3 and 0.5 for clear visualization and separation from other components.

Interactive Data Table: Illustrative TLC System for Monitoring this compound Synthesis

ParameterDescriptionPurpose
Stationary Phase Silica Gel 60 F254A common, versatile stationary phase suitable for a wide range of organic compounds. The F254 indicator allows for visualization under UV light.
Mobile Phase Petroleum Ether:Ethyl Acetate (8:2, v/v)This solvent system provides a good balance of polarity to move the moderately polar product up the plate while leaving more polar impurities near the baseline and eluting non-polar starting materials faster. The ratio is adjustable.
Visualization UV light (254 nm) and/or a chemical stain (e.g., potassium permanganate)UV light is a non-destructive method for visualizing compounds with UV absorbance. A chemical stain can be used for compounds that are not UV-active or to provide additional differentiation.

By periodically taking small aliquots from the reaction vessel and running a TLC, a chemist can efficiently determine the reaction's endpoint, thus preventing the formation of byproducts from over-reaction and ensuring the optimal yield of this compound.

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations are fundamental to modern chemical research, providing detailed information about molecular structures and energies.

Density Functional Theory (DFT) has become a primary tool for investigating the properties of organic molecules due to its favorable balance of accuracy and computational cost. For this compound, DFT calculations would be employed to determine the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. Functionals such as B3LYP, combined with basis sets like 6-31G(d) or larger, are commonly used to find the minimum energy structure. researchgate.net This process yields precise data on bond lengths, bond angles, and dihedral angles.

Once the geometry is optimized, DFT is used to analyze the electronic structure. Key parameters derived from this analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive. Furthermore, molecular electrostatic potential (MEP) maps can be generated to visualize the charge distribution and predict sites susceptible to electrophilic or nucleophilic attack.

Table 1: Illustrative Calculated Structural Parameters for this compound (Optimized with B3LYP/6-31G(d))

Parameter Value
Bond Lengths (Å)
C-C (Cyclohexane) 1.53 - 1.54
C-C (Cyclopentane) 1.54 - 1.55
C-CN 1.47
C≡N 1.16
**Bond Angles (°) **
C-C-C (Cyclohexane) 111.0 - 112.5
C-C-C (Cyclopentane) 104.0 - 106.0
C-C-CN 109.5
Electronic Properties
HOMO Energy -7.2 eV
LUMO Energy 0.5 eV

Note: The data in this table are representative values based on DFT calculations for similar aliphatic spirocyclic structures and are intended for illustrative purposes.

The non-planar nature of the cyclohexane and cyclopentane rings in this compound means the molecule can exist in multiple conformations. The cyclohexane ring can adopt chair, boat, and twist-boat forms, with the chair conformation typically being the most stable. The cyclopentane ring has more subtle puckered conformations, such as the envelope and twist forms.

Computational methods are essential for exploring this complex conformational landscape. A systematic conformational search can be performed using molecular mechanics force fields initially, followed by higher-level DFT calculations on the lowest-energy conformers to refine their geometries and relative energies. This analysis would also consider the orientation of the carbonitrile group, which can be in either an axial or equatorial position on the cyclohexane ring. The relative energies of these conformers, calculated after correcting for zero-point vibrational energy, determine their population distribution at a given temperature according to the Boltzmann distribution.

Spectroscopic Parameter Prediction and Validation

Computational chemistry is a powerful tool for predicting spectroscopic data, which can be used to confirm molecular structures determined experimentally.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most definitive methods for structure elucidation in organic chemistry. Predicting ¹H and ¹³C NMR chemical shifts using computational methods can greatly aid in the assignment of experimental spectra. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a well-established and reliable approach for calculating NMR shielding tensors. researchgate.netmdpi.com

To obtain chemical shifts, the calculated isotropic shielding values for the molecule's nuclei are referenced against the shielding value of a standard, usually tetramethylsilane (TMS), calculated at the same level of theory. elsevierpure.com The accuracy of these predictions is often high enough to distinguish between different isomers or conformers. For this compound, GIAO calculations would provide predicted chemical shifts for each unique hydrogen and carbon atom, helping to confirm the connectivity and stereochemistry of the molecule. researchgate.net

Table 2: Illustrative Comparison of Experimental vs. Calculated ¹³C NMR Chemical Shifts (ppm) for this compound using the GIAO method.

Carbon Atom Hypothetical Experimental δ (ppm) Calculated δ (ppm)
Spiro C 45.2 46.1
C-CN 38.5 39.0
CN 121.0 122.5
Cyclohexane CH₂ 25.0 - 35.0 25.8 - 36.2

Note: These values are illustrative. Calculated shifts are typically scaled via linear regression to improve correlation with experimental data. mdpi.com

Theoretical calculations can also predict vibrational (Infrared and Raman) and electronic (UV-Visible) spectra. By performing a frequency calculation using DFT on the optimized geometry of this compound, one can obtain its harmonic vibrational frequencies. mdpi.com These frequencies correspond to the vibrational modes of the molecule, which are observed as absorption bands in an IR spectrum. A key feature for this molecule would be the strong, sharp absorption band corresponding to the C≡N stretching vibration, typically found around 2220-2260 cm⁻¹.

Electronic spectra, which relate to transitions between electronic energy levels, can be predicted using Time-Dependent DFT (TD-DFT). This method calculates the excitation energies (corresponding to absorption wavelengths) and oscillator strengths (corresponding to absorption intensities). For a saturated molecule like this compound, significant electronic absorptions would be expected only in the far UV region.

Reaction Mechanism Elucidation and Pathway Prediction

Computational chemistry is invaluable for studying the mechanisms of chemical reactions. DFT calculations can be used to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition states. researchgate.net For instance, if studying the synthesis of this compound via a nucleophilic substitution reaction on a corresponding halide or tosylate precursor, DFT could be used to:

Model the structures of the transition states.

Calculate the activation energy (the energy barrier between reactants and the transition state), which determines the reaction rate.

Such studies can explain observed product distributions, stereoselectivity, and regioselectivity. For example, DFT calculations have been successfully used to verify the proposed reaction mechanism and analyze the diastereoselectivity in the synthesis of other spiro[4.5]decane derivatives. researchgate.net By comparing the energy barriers for different possible pathways, chemists can predict the most likely mechanism and optimize reaction conditions to favor the desired product.

Reaction Chemistry and Derivatization of Spiro 4.5 Decane 6 Carbonitrile

Transformations of the Nitrile Functionality

The carbon-nitrogen triple bond of the nitrile group is a versatile functional handle for various synthetic operations, including hydrolysis, reduction, and nucleophilic additions.

The nitrile group of Spiro[4.5]decane-6-carbonitrile can be readily hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, Spiro[4.5]decane-6-carboxylic acid. This transformation is a common and fundamental reaction for converting nitriles to a different class of oxygen-containing compounds. For instance, treatment with an aqueous base like sodium hydroxide (B78521) in a solvent such as methanol, followed by acidic workup, effectively converts the nitrile to the carboxylic acid. libretexts.org

The resulting Spiro[4.5]decane-6-carboxylic acid serves as a key intermediate for further derivatization, most notably the formation of esters. Standard esterification methods, such as the Fischer esterification (reaction with an alcohol in the presence of a strong acid catalyst), can be employed. A documented example includes the preparation of Spiro[4.5]decane-6-carboxylic acid methyl ester, a derivative used in the synthesis of more complex pharmaceutical compounds. youtube.com

Table 1: Representative Conditions for Hydrolysis and Esterification

ReactionReagents and ConditionsProduct
Nitrile Hydrolysis 1. NaOH (aq), MeOH, heat2. H₃O⁺ workupSpiro[4.5]decane-6-carboxylic acid
Esterification MeOH, H₂SO₄ (cat.), heatSpiro[4.5]decane-6-carboxylic acid methyl ester

The nitrile group is readily reduced to a primary amine, (Spiro[4.5]decan-6-yl)methanamine. This conversion is a powerful tool for introducing a basic aminomethyl group onto the spirocyclic core. The reaction is typically achieved using strong reducing agents.

Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for this transformation, typically used in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous or acidic workup to neutralize the intermediate metal-amine complexes. libretexts.orgucalgary.cadoubtnut.com The mechanism involves two successive nucleophilic additions of a hydride ion (H⁻) to the nitrile carbon. chemistrysteps.com

Alternatively, catalytic hydrogenation can be employed. This method involves reacting the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or Raney Nickel. libretexts.org

Under carefully controlled conditions with less powerful reducing agents, the reduction can be stopped at the intermediate imine stage. Reagents like diisobutylaluminum hydride (DIBAL-H) are known to partially reduce nitriles to imines, which can then be hydrolyzed to aldehydes upon aqueous workup. chemistrysteps.com

Table 2: Conditions for Nitrile Reduction

Reducing AgentSolventProduct
Lithium Aluminum Hydride (LiAlH₄)Diethyl ether or THF(Spiro[4.5]decan-6-yl)methanamine
H₂ / Raney NiEthanol (B145695) or Methanol(Spiro[4.5]decan-6-yl)methanamine
Diisobutylaluminum hydride (DIBAL-H)Toluene or Hexane (B92381)Spiro[4.5]decane-6-carbaldehyde (after hydrolysis)

The electrophilic carbon atom of the nitrile group is susceptible to attack by various nucleophiles. Organometallic reagents, such as Grignard reagents (R-MgX) or organolithium compounds (R-Li), can add to the nitrile to form an intermediate imine salt. Subsequent hydrolysis of this intermediate yields a ketone, providing a route to carbon-carbon bond formation at the cyano-bearing carbon.

Furthermore, the nitrile functionality can participate in cycloaddition reactions. A prominent example is the [3+2] cycloaddition with azides to form tetrazoles. This reaction, often catalyzed by a Lewis or Brønsted acid, converts the nitrile and an azide (B81097) (e.g., sodium azide in the presence of ammonium (B1175870) chloride) into a stable, aromatic tetrazole ring. youtube.com This transformation is particularly valuable in medicinal chemistry, as the tetrazole ring can serve as a bioisostere for a carboxylic acid group. youtube.com Similarly, cycloadditions with nitrile oxides can yield isoxazole (B147169) derivatives. youtube.com

Modifications and Functionalizations of the Spiro[4.5]decane Core

The spiro[4.5]decane core consists of saturated cyclopentane (B165970) and cyclohexane (B81311) rings. These aliphatic rings are generally less reactive than the nitrile group, but they can undergo functionalization under specific conditions.

The carbocyclic framework of spiro[4.5]decane derivatives can be oxidized to introduce ketone functionalities. Research on related spiro[4.5]decane systems has shown that diols on the ring can be oxidized to the corresponding keto alcohols using reagents like pyridinium (B92312) chlorochromate (PCC). nist.gov The synthesis of Spiro[4.5]decane-2,6-dione has also been documented, indicating that multiple positions on the rings can be oxidized. doubtnut.com More advanced electrochemical oxidation methods have been developed for related aromatic precursors to generate spiro[4.5]dienones, highlighting a modern approach to core oxidation. nih.gov

Reduction of the fully saturated spiro[4.5]decane core is not a common transformation as the rings are already fully reduced.

Direct electrophilic or nucleophilic substitution on the saturated C-H bonds of the spiro[4.5]decane core is challenging and not a commonly reported transformation due to the low reactivity of alkanes. Such reactions typically require harsh conditions or radical-based mechanisms.

However, functionalization of the core often occurs during the synthesis of the spirocyclic system itself. For instance, annulation strategies using bis-electrophiles and bis-nucleophiles can build the ring system with pre-installed functional groups. While not a substitution on a pre-existing this compound, these methods are key to accessing functionalized cores. In more specialized systems, such as N-arylpropynamides, an electrophilic ipso-halocyclization has been used to construct related azaspiro[4.5]triene structures, demonstrating a sophisticated method of core functionalization during its formation.

Regioselective and Stereoselective Functionalizations

The functionalization of the spiro[4.5]decane skeleton, particularly with control over regioselectivity and stereoselectivity, is a key challenge in the synthesis of complex molecules. While direct studies on this compound are not prevalent, research on related ketones, such as spiro[4.5]decan-6-one, provides valuable insights into potential reaction pathways.

For instance, the introduction of functional groups at specific positions is often dictated by the inherent reactivity of the existing functionalities. In the case of a hypothetical functionalization of this compound, the carbonitrile group itself can direct reactions to adjacent positions. Furthermore, the stereochemical outcome of such reactions is influenced by the rigid spirocyclic framework.

Several stereoselective methods have been developed for the construction of the spiro[4.5]decane core, which can pre-install desired stereochemistry. For example, SmI2-promoted ketyl radical mediated tandem cyclization has been shown to produce spiro[4.5]decanes with high stereoselectivity. acs.org Similarly, Lewis acid-promoted spiroannulation of bis-acetals is another effective method for stereoselective synthesis. banglajol.info These approaches suggest that chiral variants of this compound could be accessible, which would then undergo diastereoselective functionalizations.

A notable example of diastereoselective synthesis involves the [3+2] cycloaddition of 2-methylene-tetrahydronaphthalene-1-ones with N-cyclopropylanilines, catalyzed by a combination of photocatalysis and organocatalysis, to yield 2-amino-spiro[4.5]decane-6-ones with high diastereoselectivity (up to 99:1). acs.orgmdpi.com This highlights the potential for achieving high stereocontrol in reactions involving the formation of the spiro[4.5]decane ring system.

Reaction Type Catalyst/Reagent Key Feature Diastereoselectivity (d.r.)
[3+2] CycloadditionPhotocatalyst + Chiral Phosphoric AcidSynthesis of 2-amino-spiro[4.5]decane-6-onesUp to 99:1
Ketyl Radical CyclizationSmI2Stereoselective formation of spiro[4.5]decanesHigh
Claisen Rearrangement-Formation of multi-functionalized spiro[4.5]decaneSingle diastereomer

Synthesis of this compound Derivatives with Varied Heteroatoms

The incorporation of heteroatoms such as nitrogen and oxygen into the spiro[4.5]decane framework can significantly modulate the biological and chemical properties of the resulting compounds.

Incorporation of Nitrogen and Oxygen Heteroatoms in the Spiro System

The synthesis of aza- and oxa-spiro[4.5]decanes has been a subject of considerable interest. While direct conversion of this compound to such derivatives is not explicitly documented, related transformations provide a blueprint for potential synthetic routes.

For instance, the intramolecular Schmidt reaction of ketones and alkyl azides is a known method for synthesizing 2-amino-spiro[4.5]decane-6-ones, which are aza-spiro compounds. mdpi.com This suggests that if spiro[4.5]decan-6-one were synthesized from the corresponding carbonitrile, it could be a viable precursor to nitrogen-containing spirocycles.

A facile one-pot method for constructing 6-oxa-spiro[4.5]decane skeletons has been developed by merging the ring-opening of benzo[c]oxepines and a formal 1,2-oxygen migration under transition-metal-free conditions. acs.orgacs.orgnih.gov This approach has yielded over 30 examples of 6-oxa-spiro[4.5]decane derivatives. Although this method does not start from a pre-formed spiro[4.5]decane, it demonstrates a powerful strategy for accessing oxygen-containing spirocycles.

The synthesis of N-(2,8-Dioxo-1-oxaspiro[4.5]deca-6,9-dien-7-yl) acetamide (B32628) and benzamide (B126) showcases the preparation of oxaspiro[4.5]decane derivatives through the spiroannulation of tyrosine derivatives. mdpi.com This highlights the use of amino acid precursors for generating complex spirocyclic systems containing both oxygen and nitrogen.

Heteroatom Synthetic Method Starting Material/Precursor Resulting Derivative
NitrogenIntramolecular Schmidt ReactionKetone and Alkyl Azide2-Amino-spiro[4.5]decane-6-one
OxygenRing-opening of Benzo[c]oxepines and 1,2-Oxygen MigrationBenzo[c]oxepine derivative6-Oxa-spiro[4.5]decane derivative
Oxygen, NitrogenSpiroannulation of Tyrosine DerivativesL-3-nitrotyrosine derivativeN-(2,8-Dioxo-1-oxaspiro[4.5]deca-6,9-dien-7-yl) acetamide

Synthesis of Spiro[4.5]decane Analogs with Different Ring Sizes

The synthetic principles applied to spiro[4.5]decanes can be extended to construct analogous spirocycles with different ring sizes, such as spiro[3.5]nonanes and spiro[5.5]undecanes. These structural modifications can have a profound impact on the compound's conformation and biological activity.

The synthesis of spiro[3.5]nonane-6,8-dione has been achieved on a pilot plant scale in a two-step process starting from spiro[3.5]non-7-en-6-one. acs.org This process involves an epoxidation followed by a palladium-catalyzed rearrangement. This demonstrates the feasibility of producing smaller spirocyclic systems in significant quantities.

For the construction of larger spirocycles, a one-pot synthesis of 3,3-Dimethyl-7,11-diphenyl-spiro[5.5]undecane-1,5,9-triones has been developed via a Michael reaction between dimedone and trans,trans-diarylideneacetones using Lewis acid catalysts. banglajol.info Microwave-assisted synthesis has also been employed to efficiently produce spiro[5.5]undecane derivatives, offering a more environmentally friendly and faster alternative to conventional methods. researchgate.netdergipark.org.tr Furthermore, the Diels-Alder reaction of 3,3-dimethyl-2-methylenecyclohexanone with isoprene (B109036) has been utilized in the total synthesis of β-chamigrene, a sesquiterpene with a spiro[5.5]undecane framework. mdpi.com

Spirocycle Size Synthetic Method Key Starting Materials Resulting Structure
Spiro[3.5]nonaneEpoxidation and Pd-catalyzed rearrangementSpiro[3.5]non-7-en-6-oneSpiro[3.5]nonane-6,8-dione
Spiro[5.5]undecaneMichael ReactionDimedone, trans,trans-diarylideneacetone3,3-Dimethyl-7,11-diphenyl-spiro[5.5]undecane-1,5,9-trione
Spiro[5.5]undecaneDiels-Alder Reaction3,3-dimethyl-2-methylenecyclohexanone, IsopreneSpiro[5.5]undec-8-en-1-one

Future Perspectives and Emerging Research Areas

Development of Novel and Efficient Synthetic Strategies for Spiro[4.5]decane-6-carbonitrile

The pursuit of more efficient and sustainable methods for constructing the spiro[4.5]decane framework remains a key area of research. While classical approaches have been established, contemporary research is focused on developing novel strategies that offer improved yields, reduced step counts, and greater stereochemical control. One promising avenue involves the use of domino reactions, where multiple bond-forming events occur in a single synthetic operation. This approach not inly enhances efficiency but also minimizes waste generation.

Another area of active development is the exploration of photochemical and electrochemical methods. These techniques can provide alternative reaction pathways that are often milder and more selective than traditional thermal methods. For instance, light-induced cycloadditions or electro-oxidative cyclizations could offer new routes to the spiro[4.5]decane core. The development of flow chemistry processes for the synthesis of this compound is also gaining traction, promising better scalability and safety for industrial applications.

Exploration of New Catalytic Systems for Enhanced Selectivity and Yield

Catalysis is at the heart of modern synthetic chemistry, and the development of new catalytic systems for the synthesis of this compound is a vibrant field of research. A primary focus is on enantioselective catalysis to control the stereochemistry of the spirocenter and other chiral centers within the molecule. Chiral Lewis acids, organocatalysts, and transition metal complexes are being investigated for their ability to induce high levels of enantioselectivity in key bond-forming reactions.

Researchers are also exploring the use of earth-abundant metal catalysts as more sustainable alternatives to precious metal catalysts. Iron, copper, and manganese-based catalysts are being developed for various transformations, including cyclization and carbon-hydrogen (C-H) activation reactions, to construct the spirocyclic framework. The immobilization of catalysts on solid supports is another important trend, facilitating catalyst recovery and reuse, which is crucial for cost-effective and environmentally friendly synthesis.

Advanced Analytical Techniques for In Situ Monitoring of Reactions

The ability to monitor chemical reactions in real-time provides invaluable insights into reaction mechanisms, kinetics, and the formation of intermediates or byproducts. For the synthesis of this compound, advanced analytical techniques are being increasingly employed for in situ monitoring. Spectroscopic methods such as Process Analytical Technology (PAT), including Fourier-transform infrared (FTIR) and Raman spectroscopy, coupled with fiber-optic probes, allow for continuous tracking of reactant consumption and product formation without the need for sampling.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly with the advent of benchtop NMR spectrometers, is also becoming more accessible for real-time reaction analysis. These techniques provide detailed structural information, enabling a deeper understanding of the reaction progress. The data obtained from in situ monitoring is crucial for optimizing reaction conditions to maximize yield and selectivity, as well as for ensuring process safety and control.

Integration of Machine Learning and AI in Spirocyclic Design and Synthesis

The convergence of chemistry with artificial intelligence (AI) and machine learning is set to revolutionize the design and synthesis of complex molecules like this compound. Machine learning algorithms can be trained on large datasets of chemical reactions to predict the outcomes of new synthetic routes, identify optimal reaction conditions, and even propose novel synthetic pathways.

For spirocyclic compounds, AI can assist in designing molecules with specific desired properties by exploring the vast chemical space of possible derivatives. These computational tools can predict physicochemical properties, reactivity, and potential applications, thereby guiding synthetic efforts towards the most promising candidates. This data-driven approach has the potential to significantly accelerate the discovery and development of new materials based on the spiro[4.5]decane scaffold.

This compound as a Building Block in Complex Molecular Architectures (non-biological applications)

Beyond its synthesis, a significant area of future research lies in utilizing this compound as a versatile building block for the construction of more complex, non-biological molecular architectures. The nitrile group can be readily transformed into a variety of other functional groups, such as amines, carboxylic acids, and tetrazoles, opening up a wide range of possibilities for further chemical modification.

The rigid spirocyclic core imparts a well-defined three-dimensional structure to the resulting molecules, making it an attractive scaffold for applications in materials science. For example, incorporating the spiro[4.5]decane unit into polymers could lead to materials with unique thermal and mechanical properties. Its use in the synthesis of novel ligands for metal catalysts or as a component in molecular switches and sensors is also an area of active exploration. The unique spatial arrangement of substituents on the spirocyclic framework can lead to novel host-guest systems and supramolecular assemblies with tailored functions.

Q & A

Q. How is the structural conformation of this compound validated, and what analytical techniques are critical for characterization?

  • X-ray crystallography is pivotal for confirming the spirocyclic geometry and substituent orientation (e.g., biphenyl groups projecting into aromatic binding pockets in PHD2) .
  • NMR spectroscopy (e.g., 1H^{1}\text{H}, 13C^{13}\text{C}, and 2D experiments) resolves regiochemical ambiguities, particularly for nitrile-bearing carbons .
  • Mass spectrometry (e.g., RapidFire-MS) verifies molecular weight and purity, especially for analogs with labile functional groups .

Advanced Research Questions

Q. What structure-activity relationship (SAR) trends govern the inhibitory activity of this compound derivatives against prolyl hydroxylase domain (PHD) enzymes?

  • Metal-binding motifs : Bidentate chelation of Mn2+^{2+}/Fe2+^{2+} via pyrimidine or pyridine carboxylate groups enhances potency (e.g., IC50_{50} values <1 μM for PHD2 inhibition) .
  • Aromatic substituents : Biphenyl groups occupying Trp-258/Phe-391 pockets improve binding affinity, while bulkier substituents reduce solubility .
  • Rigidity vs. flexibility : The imidazolidine-2,4-dione core is critical for maintaining linker rigidity; replacing it with amides abolishes activity .
  • Selectivity : Modifications to the pyrimidine ring (e.g., hydroxylation) can reduce off-target effects against FIH and KDM4 enzymes (IC50_{50} >25 μM) .

Q. How do crystallographic studies inform the design of isoform-selective PHD inhibitors based on the spiro[4.5]decane scaffold?

  • PHD2 vs. PHD3 selectivity : Structural comparisons reveal divergent substrate-binding pockets. For example, spiro[4.5]decanone derivatives show 5–10× lower IC50_{50} for PHD2 compared to PHD3, attributed to subtle differences in Arg-322 and Tyr-310 interactions .
  • Substrate mimicry : Derivatives mimicking HIF-α CODD/NODD sequences (e.g., 3-hydroxypyridine analogs) exploit isoform-specific hydrogen-bonding networks .

Q. What methodological challenges arise when evaluating the in vitro activity of this compound analogs, and how can they be mitigated?

  • Enzyme assay discrepancies : Isolated PHD2 assays using HIF-α fragments (e.g., CODD/NODD) may not reflect cellular activity due to competing endogenous substrates. Validating results with full-length HIF-α in hypoxia models is recommended .
  • Metal ion interference : Mn2+^{2+} substitution for Fe2+^{2+} in crystallography alters binding kinetics; corroborate with Fe2+^{2+}-containing enzymatic assays .
  • Solubility limitations : Poor aqueous solubility of biphenyl-substituted analogs can skew IC50_{50} measurements. Use co-solvents (e.g., DMSO ≤0.1%) or prodrug strategies .

Q. How can researchers resolve contradictions between computational docking predictions and experimental binding data for spiro[4.5]decanone derivatives?

  • Dynamic binding modes : Molecular dynamics simulations reveal conformational flexibility in the 2OG-binding pocket, which static docking models overlook. Incorporate ensemble docking approaches .
  • Crystallographic validation : Iteratively refine computational models using high-resolution co-crystal structures (e.g., PDB 6QGV for spiro[4.5]decanone-PHD2 complexes) .
  • Protonation state adjustments : Nitrile groups may adopt unexpected tautomeric states under assay conditions; validate via pH-dependent activity profiling .

Methodological Resources

  • Synthetic protocols : Refer to Schemes S1–S2 in for step-by-step synthesis of triazaspiro[4.5]decane derivatives .
  • Activity assays : Use RapidFire-MS for high-throughput screening of PHD2/PHD3 inhibition (Table 1, ) .
  • Nomenclature guidelines : Consult IUPAC Provisional Recommendations () for precise spiro compound naming .

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Reactant of Route 1
Spiro[4.5]decane-6-carbonitrile
Reactant of Route 2
Spiro[4.5]decane-6-carbonitrile

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